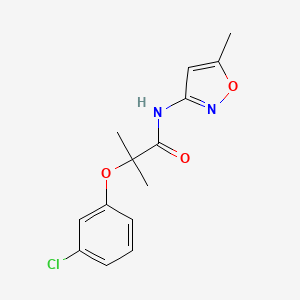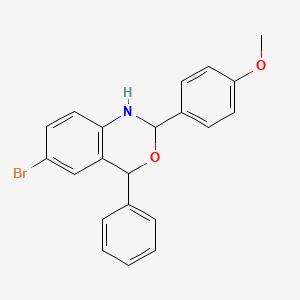![molecular formula C20H16N4S B5054508 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine](/img/structure/B5054508.png)
1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine is a complex organic compound that features a phthalazine core substituted with a phenyl group and a sulfanyl group linked to a dimethylpyrimidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4,6-dimethylpyrimidin-2-yl sulfanyl intermediate, which is then reacted with a phthalazine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidinyl or phthalazine moieties.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or pyrimidinyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines and thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or pyrimidinyl rings .
Aplicaciones Científicas De Investigación
1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or antiviral effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with nucleic acid synthesis or protein function .
Comparación Con Compuestos Similares
Similar Compounds
2-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide: Another compound with a similar pyrimidinyl sulfanyl group, used in different applications.
5-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-1H-tetrazol-1-yl}acetic acid: Known for its antiviral properties.
Uniqueness
1-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]-4-phenylphthalazine is unique due to its specific combination of a phthalazine core with a phenyl and a dimethylpyrimidinyl sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)sulfanyl-4-phenylphthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4S/c1-13-12-14(2)22-20(21-13)25-19-17-11-7-6-10-16(17)18(23-24-19)15-8-4-3-5-9-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFHDEBNJRQXSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![BUTYL 4-{[({2,2,2-TRICHLORO-1-[(ETHOXYCARBONYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE](/img/structure/B5054429.png)

![diphenyl [2-(trifluoromethyl)phenyl]amidophosphate](/img/structure/B5054438.png)


![(6Z)-5-IMINO-6-({1-[3-(3-METHOXYPHENOXY)PROPYL]-1H-INDOL-3-YL}METHYLIDENE)-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE](/img/structure/B5054480.png)
![3-[(4-methylphenyl)amino]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5054481.png)

![4-benzyl-1-{[3-(1-pyrrolidinylcarbonyl)-5-isoxazolyl]methyl}piperidine](/img/structure/B5054489.png)
![N-[1-(4-methoxyphenyl)-1-methylethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5054497.png)
![4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5054499.png)

![1-{3-FLUORO-4-[4-(2-FLUORO-5-METHYL-4-NITROPHENYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE](/img/structure/B5054523.png)
![2-methoxy-1-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-[(E)-prop-1-enyl]benzene](/img/structure/B5054530.png)
